molecular formula C16H27N3O2S2 B6976084 N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide

N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B6976084
M. Wt: 357.5 g/mol
InChI Key: APKHCCLVSIVXMW-UHFFFAOYSA-N
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Description

N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a sulfonamide group, a cyclopropylpiperidine moiety, and an aminoethyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the thiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Cyclopropylpiperidine Moiety: This can be done through nucleophilic substitution reactions, where the piperidine derivative is introduced to the thiophene-sulfonamide intermediate.

    Final Aminoethyl Chain Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-aminobutyl)-2,5-dimethylthiophene-3-sulfonamide]
  • N-[2-(4-methylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide
  • N-[2-(4-phenylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide

Uniqueness

N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylpiperidine moiety, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S2/c1-12-11-16(13(2)22-12)23(20,21)18-8-7-17-14-5-9-19(10-6-14)15-3-4-15/h11,14-15,17-18H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKHCCLVSIVXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCCNC2CCN(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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